

Application Note: UV-Vis Spectrophotometric Analysis of Nitrofurantoin Monohydrate

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Compound of Interest

Compound Name: Nitrofurantoin [monohydrate]

Cat. No.: B1239065

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Introduction

Nitrofurantoin is a broad-spectrum antibiotic commonly used for the treatment of urinary tract infections.[1][2] It is effective against a wide range of gram-positive and gram-negative organisms.[2][3] The quality control of pharmaceutical formulations containing nitrofurantoin is crucial to ensure their safety and efficacy. UV-Vis spectrophotometry is a simple, rapid, and cost-effective analytical technique for the quantitative determination of active pharmaceutical ingredients (APIs).[4] This application note provides a detailed protocol for the analysis of nitrofurantoin monohydrate in bulk and pharmaceutical dosage forms using UV-Vis spectrophotometry, with reference to established methods.[5][6]

Principle

The quantitative analysis of nitrofurantoin monohydrate by UV-Vis spectrophotometry is based on the measurement of the absorbance of a solution containing the analyte at a specific wavelength. Nitrofurantoin has a chromophore that absorbs ultraviolet radiation, and according to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the substance in the solution. The wavelength of maximum absorbance (λ_{max}) for nitrofurantoin is determined by scanning a solution of the compound over a range of wavelengths.[4]

Materials and Reagents

- Nitrofurantoin Monohydrate Reference Standard: USP grade
- Dimethylformamide (DMF): HPLC grade
- Methanol: HPLC grade
- Hydrochloric Acid (HCl): Analytical grade
- Distilled or Deionized Water
- Volumetric flasks: Class A (10 mL, 50 mL, 100 mL)
- Pipettes: Class A
- UV-Vis Spectrophotometer: Double beam with 1 cm quartz cuvettes
- Analytical Balance
- Sonicator
- Whatman filter paper[7]

Instrumental Conditions

Parameter	Value
Instrument	Double Beam UV-Vis Spectrophotometer
Wavelength Range	200 - 400 nm for scanning
Wavelength of Maximum Absorbance (λ_{max})	369.6 nm to 375 nm (to be determined)
Slit Width	1.0 nm
Cuvettes	1 cm matched quartz cells
Blank Solution	Dimethylformamide:Methanol (1:1 v/v)

Experimental Protocols

Preparation of Solvent (Diluent)

A mixture of Dimethylformamide (DMF) and Methanol in a 1:1 volume ratio is used as the solvent for the preparation of standard and sample solutions.[6]

Determination of Wavelength of Maximum Absorbance (λ_{\max})

- Prepare a standard solution of nitrofurantoin monohydrate at a concentration of 10 $\mu\text{g/mL}$ in the chosen solvent.
- Scan the solution from 400 nm to 200 nm in the UV-Vis spectrophotometer using the solvent as a blank.
- The wavelength at which the maximum absorbance is observed is the λ_{\max} . For nitrofurantoin in a DMF:Methanol mixture, the λ_{\max} is approximately 369.6 nm.[6] The United States Pharmacopeia (USP) also mentions a wavelength of 375 nm for analysis in a pH 7.5 buffer.[8][9]

Preparation of Standard Stock Solution

- Accurately weigh about 25 mg of nitrofurantoin monohydrate reference standard.
- Transfer it to a 50 mL volumetric flask.
- Dissolve in and dilute to volume with the solvent mixture. This will give a stock solution with a concentration of 500 $\mu\text{g/mL}$.

Preparation of Working Standard Solutions and Calibration Curve

- From the standard stock solution, pipette appropriate aliquots into a series of 10 mL volumetric flasks.
- Dilute to the mark with the solvent to obtain final concentrations in the range of 2-10 $\mu\text{g/mL}$.
[6]

- Measure the absorbance of each working standard solution at the determined λ_{max} against the solvent blank.
- Plot a calibration curve of absorbance versus concentration.
- Determine the correlation coefficient (R^2), which should be ≥ 0.999 .[\[6\]](#)

Preparation of Sample Solution (from Tablets)

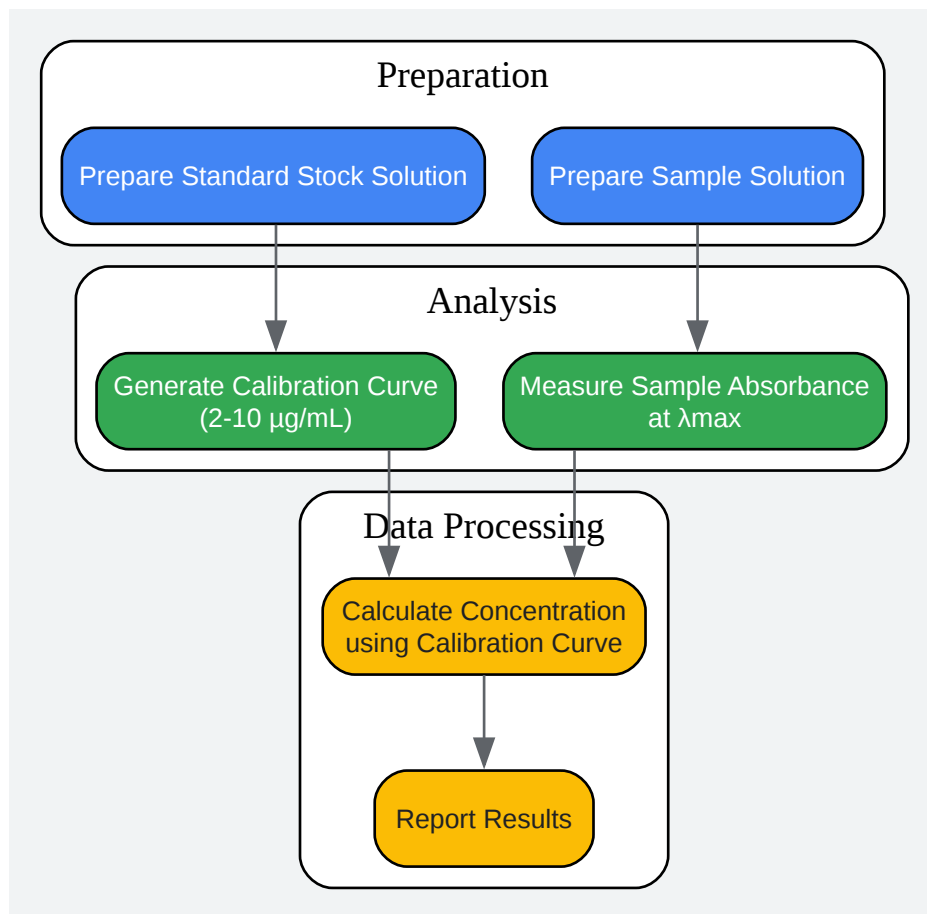
- Weigh and finely powder not fewer than 20 tablets to determine the average weight.
- Accurately weigh a quantity of the powder equivalent to 100 mg of nitrofurantoin and transfer it to a 100 mL volumetric flask.[\[10\]](#)
- Add about 70 mL of the solvent and sonicate for 15 minutes to ensure complete dissolution of the nitrofurantoin.
- Dilute to the mark with the solvent and mix well.
- Filter the solution through Whatman filter paper.[\[7\]](#)
- From the filtered solution, pipette 1 mL into a 100 mL volumetric flask and dilute to the mark with the solvent to obtain a final concentration of 10 $\mu\text{g/mL}$.
- Measure the absorbance of the sample solution at the λ_{max} .
- The concentration of nitrofurantoin in the sample can be determined from the calibration curve.

Data Presentation

The following table summarizes the quantitative data obtained from method validation studies for the UV-Vis spectrophotometric analysis of nitrofurantoin.

Parameter	Result	Reference
λ_{\max}	369.6 nm	[6]
Linearity Range	2-10 $\mu\text{g/mL}$	[6]
Correlation Coefficient (R^2)	0.999	[6]
Limit of Detection (LOD)	0.4688 $\mu\text{g/mL}$	[6]
Limit of Quantification (LOQ)	1.4206 $\mu\text{g/mL}$	[6]
Accuracy (% Recovery)	99% - 101%	[6]
Precision (%RSD)	< 2%	[6]

Experimental Workflow

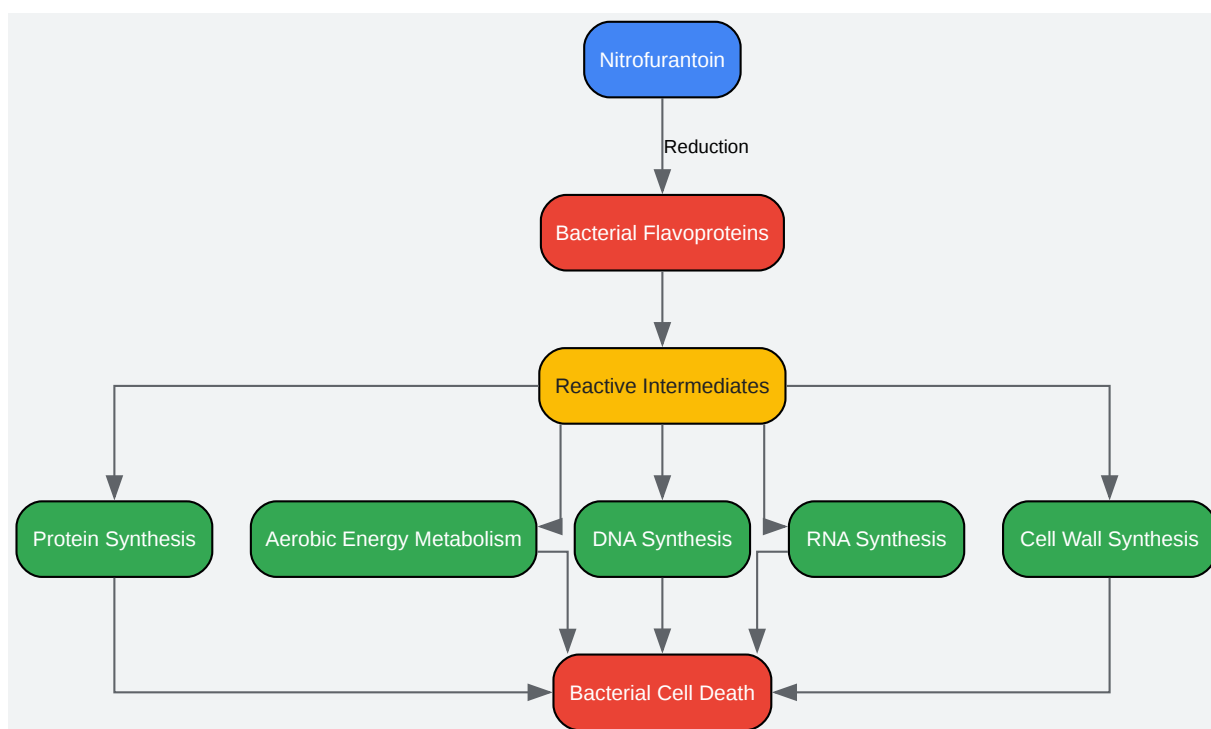


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Caption: Workflow for UV-Vis analysis of Nitrofurantoin.

Signaling Pathway (Illustrative)

While nitrofurantoin's mechanism of action does not involve a classical signaling pathway, its antibacterial effect can be illustrated as a logical flow.



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Caption: Mechanism of action of Nitrofurantoin.

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